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molecular formula C7H5N5O3 B458925 1,2-Dihydro-1-(p-nitrophenyl)-5H-tetrazol-5-one CAS No. 75430-97-6

1,2-Dihydro-1-(p-nitrophenyl)-5H-tetrazol-5-one

Cat. No. B458925
M. Wt: 207.15g/mol
InChI Key: BVYACBTVBIWVRI-UHFFFAOYSA-N
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Patent
US06051586

Procedure details

A solution of 1-phenyl-5-tetrazolone (30 g) in acetonitrile (300 mL) was stirred under argon at 0° C. and nitronium tetrafluoroborate (36.9 g) was added over 30 minutes. After stirring at 0° C. for an additional 30 minutes the mixture was poured into water (900 mL). The precipitate was collected by filtration and dried under vacuum to give 23.1 g of the title compound as cream-colored solids. The filtrate was extracted with ethyl acetate, dried (MgSO4), filtered, and concentrated to give an additional 8.6 g of solids which was a 1:1 mixture of ortho- and para-substituted isomers. 1H NMR (acetone-d6) δ 13.62 (br s, 1 H), 8.36 (ABq, JAB =9.2 Hz, 4 H); MS (EI) m/z 207 (M+); Rf=0.2 (10% methanol/dichloromethane).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step Two
Name
Quantity
900 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11](=[O:12])[N:10]=[N:9][NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.F[B-](F)(F)F.[O:18]=[N+:19]=[O:20].O>C(#N)C>[N+:19]([C:4]1[CH:3]=[CH:2][C:1]([N:7]2[C:11](=[O:12])[N:10]=[N:9][NH:8]2)=[CH:6][CH:5]=1)([O-:20])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1NN=NC1=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
36.9 g
Type
reactant
Smiles
F[B-](F)(F)F.O=[N+]=O
Step Three
Name
Quantity
900 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for an additional 30 minutes the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1NN=NC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.1 g
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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